molecular formula C19H15N5 B15249021 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-

1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-

Cat. No.: B15249021
M. Wt: 313.4 g/mol
InChI Key: SNLXUOKQGCLKGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves the reaction of an aromatic amine with a 3-pyrroline-2-one derivative. One common method includes the use of halogen-containing quinoxaline derivatives with palladium catalysts . The reaction conditions often involve the use of solvents such as pentyl ethanoate and specific concentrations of reactants to optimize yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents, catalysts, and reactors designed for high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic reagents such as amines and thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been studied as a kinase inhibitor, where it binds to the catalytic domain of kinases, inhibiting their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
  • 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
  • 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Uniqueness

2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, this compound has shown a higher potential in certain biological assays, such as antioxidant and anticancer activities .

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C19H15N5/c20-12-14-17-19(23-16-9-5-4-8-15(16)22-17)24(18(14)21)11-10-13-6-2-1-3-7-13/h1-9H,10-11,21H2

InChI Key

SNLXUOKQGCLKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N

Origin of Product

United States

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